molecular formula C24H30O4 B1265339 Ferilin

Ferilin

Cat. No.: B1265339
M. Wt: 382.5 g/mol
InChI Key: FCWYNTDTQPCVPG-IKQBDLNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferilin is a member of coumarins. It has a role as a metabolite.

Scientific Research Applications

Ferilin Chemical Analysis and Composition

A study detailed the isolation and analysis of this compound, a terpenoid coumarin, from Ferula iliensis. The chemical composition and properties of this compound were investigated using spectral data interpretation, highlighting its potential for further research in various scientific fields (Veselovskaya & Sklyar, 1984).

Pharmacological Studies Involving this compound

In the context of pharmaceutical research, a study focused on developing an HPLC method for the quantification of metformin and ferulic acid in pharmaceutical formulations. Although this research primarily targeted ferulic acid, it indirectly relates to the broader category of coumarins like this compound, suggesting potential applications in drug development and quality control (Júnior et al., 2022).

This compound in Environmental Studies

An assessment of large-scale flow experiments in freshwater ecosystems doesn't directly mention this compound but is relevant to environmental science, where compounds like this compound could play a role in ecosystem studies or be a focus of environmental impact assessments (Olden et al., 2014).

This compound's Role in Materials Science

A study on beam materials and embedding in numerical simulations, while not directly related to this compound, indicates the broader applicability of scientific research methods in materials science, where compounds like this compound might be analyzed for their physical properties or applications (Kraváriková, 2018).

Biomedical Applications

Research into cerebrovascular reactivity and enzyme activity in cerebrospinal fluid, although not directly referencing this compound, showcases the kind of detailed biomedical research where this compound could potentially be studied for its biological effects or therapeutic potential (Whalley & Wahl, 1988).

Properties

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

IUPAC Name

7-[[(1S,4aR,6R,8aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one

InChI

InChI=1S/C24H30O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h6-8,10,13,18,20-21,25H,1,5,9,11-12,14H2,2-4H3/t18-,20-,21+,24+/m0/s1

InChI Key

FCWYNTDTQPCVPG-IKQBDLNTSA-N

Isomeric SMILES

C[C@]12CC[C@H](C([C@@H]1CCC(=C)[C@@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)C)O

Canonical SMILES

CC1(C2CCC(=C)C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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